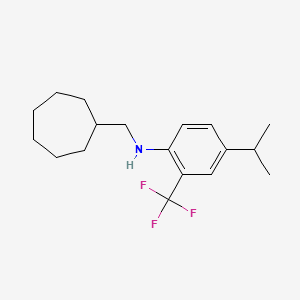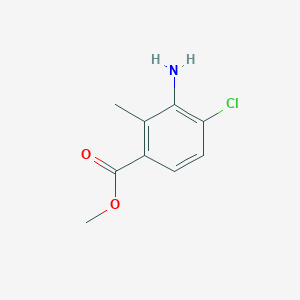
1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride is a compound with a complex molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride typically begins with the adamantane derivative. One key step involves introducing the methoxy group through an etherification reaction, followed by coupling with the piperidine derivative under controlled conditions. Subsequent steps include purifications and crystallization to yield the final hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound would likely involve a series of large-scale chemical reactions, starting from readily available precursors. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity. The final product is usually isolated through crystallization and purification techniques, ensuring it meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This can occur at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reducing agents can potentially convert certain functional groups to their corresponding alcohols or hydrocarbons.
Substitution: Particularly at the piperidine ring, where nucleophilic substitution can take place.
Common Reagents and Conditions:
Oxidizing agents: Chromium trioxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminium hydride.
Substitution reagents: Halogenating agents like chlorine or bromine, typically in polar solvents.
Major Products Formed: The primary products depend on the specific reaction conditions, but common products include oxidized derivatives (e.g., ketones), reduced compounds, and various substituted analogs of the original molecule.
Applications De Recherche Scientifique
This compound has notable scientific research applications across multiple domains:
Chemistry: Its structural framework makes it a valuable template for studying complex molecular interactions.
Medicine: Its unique structure may offer insights into the development of pharmaceutical agents, particularly for targeting neurological pathways.
Industry: The compound could be utilized in the creation of advanced materials due to its stability and distinctive properties.
Mécanisme D'action
Molecular Targets and Pathways: The mechanism by which 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride exerts its effects involves binding to specific molecular targets, potentially including membrane receptors or enzymes. This interaction can alter cellular pathways, leading to various physiological responses. Detailed studies are necessary to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Amantadine: Primarily used as an antiviral and in Parkinson's disease.
Memantine: Utilized in the treatment of Alzheimer's disease.
Rimantadine: Another antiviral agent with a similar adamantane backbone.
This compound's unique structure allows it to explore new avenues in scientific research, making it a valuable asset in the field of synthetic chemistry.
Propriétés
IUPAC Name |
1-(1-adamantylmethoxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39NO2.ClH/c28-25(17-27-8-6-21(7-9-27)10-20-4-2-1-3-5-20)18-29-19-26-14-22-11-23(15-26)13-24(12-22)16-26;/h1-5,21-25,28H,6-19H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJUMDWCNBGLFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC(COCC34CC5CC(C3)CC(C5)C4)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2397217.png)
![N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2397218.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2397219.png)




![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-hydroxyquinolin-4-yl)methanone](/img/structure/B2397230.png)
![8-(4-fluorophenyl)-N-(2-morpholinoethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2397232.png)
![[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2397235.png)

![[(1'R,4S)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-yl]methanamine;hydrochloride](/img/structure/B2397238.png)

![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2397240.png)
